Benalaxyl

Description

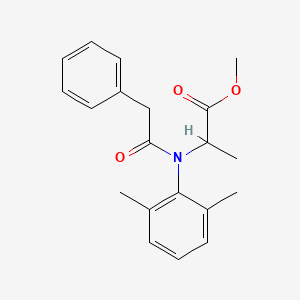

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041619 | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71626-11-4 | |

| Record name | Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071626114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TH6NY90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benalaxyl: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Phenylacylamide Fungicide: From Chemical Structure to Environmental Impact

Introduction

Benalaxyl is a systemic fungicide belonging to the acylalanine class, widely utilized in agriculture to manage diseases caused by Oomycete fungi. Its efficacy against pathogens such as Phytophthora and Plasmopara species has made it a valuable tool in crop protection. This guide provides a detailed technical overview of this compound, encompassing its fundamental chemical properties, mechanism of action, synthesis, analytical methodologies, and ecotoxicological profile. The information presented herein is intended for researchers, scientists, and professionals in drug development and crop protection seeking a comprehensive understanding of this important agrochemical.

Chemical Identity and Properties

This compound, chemically known as methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate, is a racemic mixture of two enantiomers, (R)-Benalaxyl and (S)-Benalaxyl. The biologically more active enantiomer is the R-isomer, which is also available as a separate product known as this compound-M.

CAS Number: 71626-11-4

Molecular Formula: C₂₀H₂₃NO₃

Molecular Weight: 325.40 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Colorless to white crystalline solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 0.67 x 10⁻³ Pa (at 25 °C) | |

| Water Solubility | 28.6 mg/L (at 20 °C) | |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, methanol; Slightly soluble in chloroform. | |

| Octanol-Water Partition Coefficient (log Kow) | 3.68 |

Mechanism of Action: A Targeted Disruption of Fungal Growth

This compound's fungicidal activity stems from its specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi. This targeted action disrupts protein synthesis, a fundamental process for fungal growth and development.

The primary molecular target of this compound is RNA polymerase I , a key enzyme responsible for the transcription of ribosomal RNA genes. By binding to and inhibiting this enzyme, this compound effectively halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately, fungal cell death. This specific mode of action places this compound in the Fungicide Resistance Action Committee (FRAC) Group 4.

Caption: Mechanism of action of this compound.

Synthesis and Commercial Production

The commercial synthesis of this compound is a multi-step process that involves the reaction of several key chemical intermediates. The core of the synthesis is the formation of the N-substituted alanine methyl ester.

A general outline of the synthesis is as follows:

-

Formation of 2,6-dimethylaniline: This starting material is a common building block in agrochemical synthesis.

-

Reaction with a phenylacetic acid derivative: The 2,6-dimethylaniline is reacted with a derivative of phenylacetic acid to form an amide linkage.

-

Alkylation with a methyl 2-halopropionate: The resulting intermediate is then alkylated with a methyl 2-halopropionate (e.g., methyl 2-bromopropionate) to introduce the alanine methyl ester moiety.

This process yields a racemic mixture of (R)- and (S)-Benalaxyl. For the production of this compound-M, an additional step involving either asymmetric synthesis or chiral resolution is employed to isolate the more active (R)-enantiomer.

Part 1: Stereochemical Identity & Molecular Architecture

Title: Technical Guide: Physicochemical Profiling and Analytical Characterization of Benalaxyl-M

Executive Summary this compound-M (also known as Kiralaxyl) represents the biologically active R-enantiomer of the phenylamide fungicide this compound.[1][2] By isolating the R-isomer, the fungicidal efficacy is significantly enhanced—often allowing for reduced application rates compared to the racemic mixture—while minimizing the environmental load of the inactive S-isomer. This guide provides a rigorous technical analysis of this compound-M, focusing on its stereochemical identity, physicochemical stability, environmental chemodynamics, and validated analytical protocols for residue quantification.[2]

This compound-M is a systemic fungicide belonging to the acylalanine (phenylamide) class.[2][3] Its molecular uniqueness lies in its chirality.[1][2][3][4] While generic this compound exists as a 50:50 racemic mixture of R and S enantiomers, this compound-M consists of the (-)-(R) enantiomer, which binds with high affinity to the target site in oomycete fungi.[2]

-

IUPAC Name: Methyl N-(phenylacetyl)-N-(2,6-xylyl)-D-alaninate[2][5]

-

CAS Registry Number: 98243-83-5[2]

-

Molecular Formula: C₂₀H₂₃NO₃[2]

-

Optical Rotation: Levorotatory [(-)-(R)] configuration.[2]

Stereochemical Significance: The biological activity is strictly stereoselective. The R-enantiomer inhibits ribosomal RNA (rRNA) synthesis by interfering with the activity of RNA polymerase I. The S-enantiomer is essentially inactive fungicidally but contributes to metabolic load and potential environmental residues.

Figure 1: Stereochemical resolution and functional divergence of this compound enantiomers.

Part 2: Physicochemical Parameters[5]

The physical properties of this compound-M govern its mobility in soil, uptake by plants, and formulation stability.[2] The following data represents the consensus values for the purified R-enantiomer.

Table 1: Core Physicochemical Properties

| Parameter | Value | Technical Context |

| Physical State | Colorless to pale yellow solid | Standard condition at 20°C. |

| Melting Point | 76.8 – 78.0 °C | Consistent with the racemate crystalline lattice.[2] |

| Vapor Pressure | 5.7 × 10⁻⁴ Pa (20°C) | Low volatility; minimal risk of vapor drift.[2] |

| Henry's Law Constant | 2.3 × 10⁻⁴ Pa[2]·m³/mol | Low potential for volatilization from water surfaces.[2] |

| Water Solubility | 33 mg/L (20°C) | Moderately soluble; supports systemic xylem transport.[2] |

| Lipophilicity (Log P) | 3.68 (at pH 7) | Moderate lipophilicity; facilitates membrane penetration without excessive bioaccumulation.[2] |

| Dissociation (pKa) | Non-ionizable | Remains neutral across environmental pH ranges (4–9).[2] |

| Density | 1.18 g/cm³ | Relative density at 20°C. |

Data Sources: PPDB (2024), EU Review Reports.[2]

Part 3: Environmental Chemodynamics & Stability[2][7]

Understanding the fate of this compound-M is critical for regulatory compliance and resistance management.

Hydrolytic Stability

This compound-M is hydrolytically stable under acidic and neutral conditions (pH 5–7).[2]

-

pH 5-7: Stable (DT₅₀ > 1 year).[2]

-

pH 9: Slow degradation observed; base-catalyzed hydrolysis of the ester bond may occur at elevated temperatures.[2]

Photolysis

The molecule is relatively stable to aqueous photolysis. Degradation in the field is driven primarily by microbial metabolism rather than photodegradation.

Soil Sorption & Mobility

-

Koc (Organic Carbon Partition Coefficient): ~2500–5000 mL/g.[2]

-

Mobility Classification: Low to Immobile.[2]

-

Implication: Despite moderate water solubility, the high Koc indicates strong binding to soil organic matter, reducing the risk of groundwater leaching compared to more polar fungicides.

Part 4: Analytical Methodologies

Accurate quantification requires separating the active R-isomer from the S-isomer (enantioselective analysis) or quantifying the total residue (achiral analysis).[2]

Protocol A: Enantioselective Separation via Chiral HPLC

This protocol is essential for verifying the optical purity of technical grade material (Technical Grade Active Ingredient - TGAI).[2]

-

Sample Preparation: Dissolve 10 mg of sample in 10 mL of n-hexane/2-propanol (90:10 v/v).

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

-

Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[2]

-

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[2]

-

Detection: UV at 220 nm (or CD detector for sign confirmation).

-

Elution Order: The R-enantiomer typically elutes after the S-enantiomer on polysaccharide-based columns (confirmation with standard required).

Protocol B: Residue Analysis (QuEChERS & LC-MS/MS)

For detecting trace residues in food matrices (grapes, potatoes).[2]

-

Extraction:

-

Clean-up (dSPE):

-

Quantification (LC-MS/MS):

Figure 2: Analytical workflow for residue quantification and enantiomeric purity verification.

Part 5: Biological Interface & Mechanism of Action

The efficacy of this compound-M is causally linked to its ability to penetrate the fungal cell wall and inhibit nuclear function.

Mechanism:

-

Uptake: Being lipophilic (LogP 3.68), it passively diffuses through the phospholipid bilayer of the oomycete mycelium.

-

Target: It binds specifically to the RNA Polymerase I complex .

-

Inhibition: This binding blocks the transcription of ribosomal DNA (rDNA) into pre-rRNA.

-

Consequence: Without rRNA, ribosome biogenesis halts.[2] Protein synthesis collapses, leading to the inhibition of mycelial growth and spore germination.

Resistance Management: Because this is a specific single-site inhibitor (FRAC Group 4), there is a high risk of resistance.[2] It is strictly recommended to use this compound-M in co-formulations with multi-site contact fungicides (e.g., Mancozeb or Folpet) to delay the selection of resistant strains.[2]

References

-

PPDB: Pesticide Properties DataBase. (2024).[2] this compound-M.[1][2][4][5][6] University of Hertfordshire. Link

-

Marucchini, C., & Zadra, C. (2002).[2] Stereoselective degradation of this compound in soil and its effect on the enantiomeric purity of the residue. Journal of Agricultural and Food Chemistry. Link[2]

-

Food and Agriculture Organization (FAO). (2009).[2] this compound - JMPR Residue Evaluations. Link

Sources

- 1. This compound-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 2. This compound CAS#: 71626-11-4 [m.chemicalbook.com]

- 3. This compound (Ref: M 9834) [sitem.herts.ac.uk]

- 4. This compound-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. This compound-M | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stereoselective Bioactivity and Environmental Fate of Benalaxyl Enantiomers

Executive Summary: The Shift to Benalaxyl-M

In modern agrochemical development, chirality is no longer a trivial structural feature—it is a determinant of efficacy and environmental safety. This compound, a phenylamide fungicide widely used against Oomycetes (e.g., Phytophthora, Plasmopara), exists as a racemate of two enantiomers: R-(-)-benalaxyl and S-(+)-benalaxyl .[1]

Historically applied as a racemic mixture (50:50), industry consensus has shifted toward This compound-M (Kiralaxyl) , the purified R-enantiomer. This shift is driven by the "isomer load" principle: the R-enantiomer provides the fungicidal activity, while the S-enantiomer contributes minimal efficacy but adds to the environmental chemical load and metabolic stress on non-target organisms. This guide dissects the molecular mechanisms, differential toxicity, and analytical workflows required to study these enantiomers.

Molecular Pharmacology: RNA Polymerase I Inhibition

The distinct biological activity of this compound enantiomers stems from the stereochemical constraints of its target site within the fungal cell.

Mechanism of Action

This compound targets the RNA Polymerase I complex, specifically interfering with the synthesis of ribosomal RNA (rRNA).

-

Target Subunit: The interaction localizes to the RPA190 large subunit of the polymerase complex.

-

Stereoselectivity: The binding pocket exhibits strict stereospecificity. The R-configuration of the alanine moiety allows the molecule to dock effectively, inhibiting the elongation phase of rRNA transcription. The S-enantiomer, due to steric clash, fails to bind with sufficient affinity, rendering it fungicidally inactive.

Visualization of Pathway

The following diagram illustrates the pathway from application to nucleolar inhibition.

Caption: Figure 1. Mechanism of Action. The R-enantiomer specifically binds RNA Pol I in the nucleolus, halting rRNA synthesis.

Biological Activity Profile

The divergence in activity between the R and S forms is profound, not only in fungicidal efficacy but also in toxicity toward non-target organisms.

Comparative Efficacy and Toxicity Data

The table below synthesizes critical EC50/LC50 values, demonstrating the "active" nature of the R-form and the environmental liability of the S-form.

| Organism | Endpoint | Racemate (Rac) | R-Benalaxyl (Active) | S-Benalaxyl (Inactive) | Insight |

| Target Fungus (Phytophthora) | EC50 (Growth) | ~0.5 µg/mL | < 0.3 µg/mL | > 50 µg/mL | R-form drives efficacy; Racemate requires double dose. |

| Algae (Scenedesmus obliquus) | 96h EC50 | 2.89 mg/L | 3.87 mg/L | 8.44 mg/L | Racemate is surprisingly most toxic; S-form is least toxic to algae. |

| Earthworm (Eisenia fetida) | 48h LC50 | 5.08 µg/cm² | 4.99 µg/cm² | 6.66 µg/cm² | R-form is slightly more toxic than S-form to soil invertebrates. |

| Aquatic Fate | Degradation | Moderate | Fast | Slow | S-form enriches in water/sediment, posing long-term risks. |

Key Interpretation:

-

Fungicidal Efficiency: this compound-M (R) allows for a ~50% dosage reduction compared to the racemate for equivalent disease control.

-

Non-Target Risk: While S-benalaxyl is less toxic to earthworms and algae, its slower degradation in aquatic systems (see Section 4) leads to enantiomeric enrichment , potentially exposing ecosystems to chronic low-level stress.

Environmental Fate & Metabolism[3][4][5]

Understanding the fate of this compound requires a dual focus: Stereoselective Degradation and Enantiomerization .

Stereoselective Degradation

Microbial communities in soil and water process enantiomers at different rates.

-

Soil: Degradation is highly variable. In many agricultural soils, R-benalaxyl degrades faster (

days) than S-benalaxyl ( -

Water/Sediment: The R-enantiomer is preferentially degraded by sediment bacteria, again resulting in an enrichment of the S-enantiomer in the water column.

Enantiomerization (Chiral Inversion)

A critical phenomenon often overlooked is bi-directional enantiomerization .

-

In Vivo: Studies in Tenebrio molitor (mealworm) and murine models show a metabolic conversion of R

S and S -

Significance: Even if pure this compound-M (R) is applied, biological systems may regenerate the S-enantiomer, complicating risk assessment.

Caption: Figure 2. Fate Pathways. Preferential degradation of the R-form and bidirectional enantiomerization lead to S-enrichment.

Technical Workflow: Chiral Analysis Protocol

To validate biological activity or environmental residues, precise chiral separation is mandatory. Standard C18 columns cannot resolve these enantiomers.

Protocol: Chiral HPLC Separation

This protocol ensures baseline resolution of R and S enantiomers.

-

Instrument: HPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Stationary Phase (Column): Cellulose-tris-(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-H or OD-3R).

-

Why: The chiral selector creates a "chiral cavity" that differentially retains the enantiomers based on steric fit.

-

-

Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C.

-

-

Detection: UV at 280 nm (aromatic absorption).

Analytical Workflow Diagram

Caption: Figure 3. Analytical Workflow. Step-by-step protocol for isolating and quantifying this compound enantiomers.

References

-

Stereoselective degradation of fungicide this compound in soils and cucumber plants. Source: PubMed / Wiley-Liss (2007) URL:[Link]

-

Enantioselective toxic effects and biodegradation of this compound in Scenedesmus obliquus. Source: Environmental Pollution (2011) URL:[1][Link]

-

Fate and stereoselective behavior of this compound in a water-sediment microcosm. Source: Journal of Agricultural and Food Chemistry (2015) URL:[Link]

-

Enantioselective acute toxicity and bioaccumulation of this compound in earthworm (Eisenia fetida). Source: Journal of Hazardous Materials (2009) URL:[Link]

-

This compound-M (Kiralaxyl) Substance Information. Source: PubChem (NIH) URL:[Link]

Sources

An In-depth Technical Guide to Fungicide Resistance Mechanisms to Benalaxyl

Abstract

Benalaxyl, a systemic phenylamide fungicide, has been a critical tool in the management of Oomycete pathogens, which are responsible for devastating plant diseases such as late blight of potato and tomato and downy mildew of grapes. Its efficacy is rooted in the specific inhibition of ribosomal RNA synthesis, a vital process for pathogen growth and proliferation. However, the emergence of resistance to this compound poses a significant threat to its continued utility. This technical guide provides a comprehensive overview of the molecular and biochemical mechanisms underpinning this compound resistance in Oomycetes. We delve into the primary mechanism of target-site modification, specifically mutations in the RNA polymerase I enzyme, and explore the potential for non-target site resistance mechanisms. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a conceptual framework to investigate, understand, and ultimately mitigate the challenge of this compound resistance.

Introduction: this compound and its Mode of Action

This compound is a member of the phenylamide class of fungicides, which also includes metalaxyl, furalaxyl, and ofurace.[1] It exhibits systemic, protective, curative, and eradicant action against a range of Oomycete pathogens.[2][3] this compound is a racemic mixture of two stereoisomers: (R)-benalaxyl and (S)-benalaxyl.[2] The (R)-enantiomer, known as this compound-M, is the more biologically active isomer.[2][3][4]

The primary mode of action of this compound and other phenylamides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[5][6][7] This is achieved by targeting the RNA polymerase I (RNAP I) enzyme complex, which is responsible for transcribing the genes that encode rRNA.[2][3][5] By interfering with the function of RNAP I, this compound disrupts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting the growth and development of the pathogen.[8][9]

The Core of Resistance: Target-Site Modification

The predominant mechanism of resistance to this compound in Oomycete populations is a modification of the target site, the RNA polymerase I enzyme.[1][5] This alteration reduces the binding affinity of the fungicide to the enzyme, rendering it less effective at inhibiting rRNA synthesis.

The Y382F Mutation in RNA Polymerase I

Research has identified a key mutation in the gene encoding the large subunit of RNA polymerase I (RPA190) that confers resistance to phenylamides. A single nucleotide polymorphism (SNP) resulting in a tyrosine (Y) to phenylalanine (F) substitution at amino acid position 382 (Y382F) has been strongly associated with mefenoxam (a phenylamide closely related to this compound) insensitivity in Phytophthora infestans.[5][8][10] This mutation is considered a major determinant of phenylamide resistance in this and other Oomycete species.[5][10]

The development of resistance due to a single gene mutation is known as monogenic resistance.[11] This type of resistance can emerge and spread rapidly within a pathogen population under the selection pressure of repeated fungicide applications.

Below is a conceptual diagram illustrating the target-site resistance mechanism.

Caption: Target-site resistance to this compound in Oomycetes.

Investigating Target-Site Resistance: Experimental Workflows

To identify and characterize target-site resistance to this compound, a series of in vitro and molecular biology techniques are employed. The following sections provide detailed protocols for these essential experiments.

In Vitro Fungicide Sensitivity Testing

This protocol determines the effective concentration of this compound that inhibits 50% of the pathogen's growth (EC50). A significant increase in the EC50 value of an isolate compared to a known sensitive baseline indicates resistance.

Protocol: Agar Dilution Method

-

Preparation of Fungicide Stock Solution:

-

Accurately weigh 10 mg of analytical grade this compound.

-

Dissolve the this compound in 0.5 mL of 70% ethanol.

-

Bring the final volume to 10 mL with sterile distilled water to create a 1000 mg/L stock solution.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 100, 10, 1, 0.1, 0.01 mg/L).

-

-

Preparation of Fungicide-Amended Media:

-

Prepare Potato Dextrose Agar (PDA) or a suitable medium for the Oomycete species being tested.[12]

-

Autoclave the medium and cool it to 50-55°C in a water bath.

-

Add the appropriate volume of the this compound stock solutions to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10 mg/L stock solution to 99 mL of agar for a final concentration of 0.1 mg/L.

-

Include a control plate with no fungicide and a solvent control with the same concentration of ethanol used in the highest fungicide concentration.

-

Pour the amended agar into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

From the edge of an actively growing Oomycete culture, take a 5 mm mycelial plug.

-

Place the mycelial plug in the center of each fungicide-amended and control plate.

-

Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) in the dark.

-

-

Data Collection and Analysis:

-

When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Use probit analysis or other appropriate statistical software to calculate the EC50 value for each isolate.

-

Table 1: Example of EC50 Values for this compound against Sensitive and Resistant Oomycete Strains

| Isolate ID | Oomycete Species | EC50 (mg/L) of this compound | Resistance Level |

| PV-S1 | Plasmopara viticola | 0.05 | Sensitive |

| PV-R1 | Plasmopara viticola | 5.2 | Resistant |

| PI-S1 | Phytophthora infestans | 0.02 | Sensitive |

| PI-R1 | Phytophthora infestans | 12.8 | Highly Resistant |

Molecular Characterization of Target-Site Mutations

This workflow involves the extraction of genomic DNA from the Oomycete, followed by PCR amplification and sequencing of the RNA polymerase I gene to identify mutations associated with resistance.

Protocol: Oomycete DNA Extraction

-

Mycelial Culture and Harvest:

-

Inoculate the Oomycete isolate in a suitable liquid medium, such as V8 broth.[13]

-

Incubate on a rotary shaker at the optimal temperature for 3-5 days.[13]

-

Harvest the mycelia by filtration through sterile cheesecloth.

-

Rinse the mycelia twice with sterile distilled water and blot dry on sterile paper towels.[13]

-

-

Cell Lysis:

-

Freeze the harvested mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.[13]

-

Transfer the powdered mycelia to a microcentrifuge tube.

-

Add a suitable DNA extraction buffer.

-

-

DNA Purification:

-

Follow a standard phenol-chloroform extraction protocol or use a commercial DNA extraction kit.

-

Precipitate the DNA with isopropanol and wash with 70% ethanol.[13]

-

Air-dry the DNA pellet and resuspend it in sterile water or TE buffer.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

-

Protocol: PCR Amplification and Sequencing of the RNA Polymerase I Gene (RPA190)

-

Primer Design:

-

Design primers that flank the region of the RPA190 gene known to harbor resistance-conferring mutations (e.g., the region containing the Y382 codon). Primers can be designed based on conserved sequences from published RPA190 gene sequences of related Oomycete species.

-

-

PCR Amplification:

-

Set up a standard PCR reaction containing the extracted genomic DNA, the designed primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

-

Use a thermal cycler with an optimized program for annealing temperature and extension time.

-

-

Visualization and Sequencing:

-

Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.

-

Purify the PCR product using a commercial kit.

-

Send the purified PCR product for Sanger sequencing.

-

-

Sequence Analysis:

-

Align the obtained sequence with a reference sequence from a known this compound-sensitive isolate.

-

Identify any nucleotide changes that result in amino acid substitutions, paying close attention to the Y382 position.

-

The following diagram outlines the experimental workflow for identifying target-site resistance.

Caption: Workflow for identifying this compound target-site resistance.

Beyond the Target: Exploring Non-Target Site Resistance

While target-site modification is the primary mechanism of this compound resistance, it is important to consider the potential for non-target site resistance (NTSR) mechanisms. NTSR can involve various cellular processes that reduce the effective concentration of the fungicide at the target site.[14][15]

Enhanced Efflux Pump Activity

Fungal and Oomycete cells possess membrane-bound transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which can actively pump xenobiotics, including fungicides, out of the cell.[16][17] Overexpression of these efflux pumps can lead to a reduction in the intracellular concentration of this compound, thereby conferring resistance.

Metabolic Degradation

Another potential NTSR mechanism is the enhanced metabolic degradation or detoxification of this compound by the pathogen.[18] Oomycetes may possess enzymes that can modify the this compound molecule, rendering it inactive. Studies have shown stereoselective degradation of this compound in soils and plants, suggesting that metabolic pathways capable of acting on this fungicide exist.[18]

The diagram below illustrates the potential non-target site resistance mechanisms.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The Role of RNA Polymerase I Inhibitors in Fungicide Resistance Management [global-agriculture.com]

- 3. Frontiers | Evaluation of Different PCR-Based Assays and LAMP Method for Rapid Detection of Phytophthora infestans by Targeting the Ypt1 Gene [frontiersin.org]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. resistance.nzpps.org [resistance.nzpps.org]

- 7. researchgate.net [researchgate.net]

- 8. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Easy and efficient protocol for oomycete DNA extraction suitable for population genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review [mdpi.com]

- 15. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Stereoselective degradation of fungicide this compound in soils and cucumber plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Benalaxyl Residues in Agricultural Matrices

Introduction: The Analytical Imperative for Benalaxyl Monitoring

This compound is a systemic phenylamide fungicide widely used to control a range of fungal pathogens, particularly Oomycetes, in crops such as grapes, tomatoes, potatoes, and lettuce.[1] Its chemical name is methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate, with the molecular formula C₂₀H₂₃NO₃.[1][2] While effective, its persistence in soil and potential to enter the food chain necessitates rigorous monitoring to ensure consumer safety and adherence to regulatory Maximum Residue Limits (MRLs).[3][4] The development of sensitive, robust, and efficient analytical methods is therefore critical for food safety laboratories, environmental agencies, and agricultural producers.

This application note provides a comprehensive guide to the modern analytical techniques for the determination of this compound residues. We will focus on the industry-standard QuEChERS sample preparation methodology followed by confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a workflow that offers exceptional sensitivity, selectivity, and throughput.[5][6] We will also briefly discuss Gas Chromatography (GC) as a viable alternative. The protocols and insights provided herein are designed for analytical chemists, researchers, and quality control professionals tasked with pesticide residue analysis.

Foundational Strategy: Sample Preparation with QuEChERS

The complexity of food and environmental matrices (e.g., fats, pigments, sugars) presents a significant analytical challenge, as these endogenous compounds can interfere with the detection of target analytes like this compound.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent usage.[8]

The methodology is bifurcated into two core stages:

-

Salting-Out Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces a phase separation, partitioning the pesticides into the acetonitrile layer while minimizing the co-extraction of water-soluble matrix components. Magnesium sulfate also serves to absorb excess water.

-

Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is then "cleaned up" by mixing it with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some fatty acids; C18 is employed for the removal of non-polar interferences like lipids; and Graphitized Carbon Black (GCB) is effective for removing pigments and sterols.[8] The choice of d-SPE sorbents is critical and must be optimized for the specific matrix to ensure high recovery of the target analyte while maximizing interference removal.

Below is a logical workflow for the QuEChERS procedure.

Sources

- 1. fao.org [fao.org]

- 2. This compound | C20H23NO3 | CID 51369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 758. This compound (Pesticide residues in food: 1987 evaluations Part II Toxicology) [inchem.org]

- 4. This compound (Ref: M 9834) [sitem.herts.ac.uk]

- 5. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

- 6. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

Mechanistic Profiling of Benalaxyl Uptake and Translocation in Solanaceous Crops

Application Note: AN-PHYL-042

Abstract & Core Logic

This application note details a rigorous protocol for quantifying the uptake kinetics and acropetal translocation of Benalaxyl, a systemic phenylamide fungicide. This compound targets the RNA Polymerase I complex in Oomycetes (e.g., Phytophthora spp.), inhibiting rRNA synthesis.

Understanding the uptake profile is critical for two reasons:

-

Resistance Management: Sub-lethal concentrations in vascular tissues accelerate the selection of resistant strains.

-

Enantioselective Behavior: this compound is chiral. The active enantiomer, this compound-M (kiralaxyl), may exhibit distinct translocation efficiencies compared to the racemate, necessitating precise analytical separation.

Experimental Design Strategy

The Hydroponic Advantage

While soil studies mimic field conditions, they introduce confounding variables: soil organic matter (SOM) adsorption and microbial degradation. To isolate plant physiological uptake parameters , this protocol utilizes a hydroponic system.

Justification:

-

Bioavailability Control: In hydroponics,

is constant and known. In soil, -

Root Desorption: Hydroponics allows for a "desorption wash" step (using CaCl

) to strip this compound adhering to the root surface (adsorption) from that which has entered the symplast (absorption).

Pathway Visualization

The following diagram illustrates the systemic pathway of this compound from the rhizosphere to the leaf tissue.

Figure 1: Systemic transport pathway of this compound. Note the Casparian strip requires symplastic bypass for xylem loading.

Protocol: Uptake Kinetics Assay

Phase A: Plant Material Preparation

Target Organism: Solanum lycopersicum (Tomato) or Vitis vinifera (Grapevine cuttings).

-

Germinate seeds in perlite/vermiculite mix (inert substrate).

-

At the 3-4 leaf stage, transfer seedlings to opaque hydroponic tanks containing 0.5x Hoagland’s Solution .

-

Acclimatization: Allow 5 days for root adaptation. Aerate continuously to prevent hypoxia.

Phase B: Chemical Exposure

Stock Solution: Dissolve this compound (analytical standard, >98%) in Acetone. Final solvent concentration in tanks must be <0.1% v/v to avoid phytotoxicity.

| Parameter | Condition | Rationale |

| Dose Concentration | 1.0, 5.0, 10.0 mg/L | Brackets realistic field soil pore-water concentrations. |

| Replicates | Statistical power for kinetic modeling. | |

| Control | Solvent only (Acetone) | Baseline for matrix effects. |

| Environment | 25°C / 16h Light | Transpiration drives xylem transport; light is critical. |

Phase C: Sampling & Root Desorption (Critical Step)

Sampling Points: 0, 2, 6, 12, 24, 48, 72, and 168 hours.

-

Harvest: Remove plant, separate shoots from roots.

-

Root Desorption Wash: Submerge roots in ice-cold 10 mM CaCl

for 10 minutes with gentle agitation.-

Mechanism: Calcium displaces surface-bound cations and the cold temperature arrests active transport, ensuring we only measure internalized fungicide.

-

-

Blot & Weigh: Dry roots on paper towels. Record Fresh Weight (FW).

-

Snap Freeze: Flash freeze in liquid nitrogen and store at -80°C.

Protocol: Extraction & Quantification

Workflow Visualization

Figure 2: Modified QuEChERS workflow for this compound extraction from plant matrices.

Phase D: Modified QuEChERS Extraction

Based on AOAC Official Method 2007.01, optimized for phenylamides.

-

Homogenization: Grind frozen samples to a fine powder. Weigh 10.0 g into a 50 mL centrifuge tube.

-

Internal Standard: Add This compound-d5 (100 µL of 10 µg/mL).

-

Validation: The deuterated standard corrects for matrix suppression in the MS source.

-

-

Extraction: Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Vortex 1 min.

-

Partitioning: Add 4g anhydrous MgSO

and 1g NaCl. Shake vigorously 1 min. Centrifuge at 4000 rpm for 5 min. -

Cleanup (d-SPE): Transfer 1 mL supernatant to a tube containing:

-

150 mg MgSO

(removes residual water) -

25 mg PSA (removes sugars/organic acids)

-

25 mg C18 (removes lipids/waxes - critical for waxy leaves).

-

-

Reconstitution: Centrifuge, evaporate supernatant to dryness under N

, and reconstitute in Mobile Phase A:B (50:50).

Phase E: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol + 0.1% Formic Acid.

MRM Transitions (this compound):

-

Precursor Ion: 326.2 m/z

-

Quantifier Ion: 148.1 m/z (Collision Energy: ~20 eV)

-

Qualifier Ion: 206.1 m/z

Data Analysis & Kinetic Modeling

Calculation of Translocation Factor (TF)

The TF indicates the efficiency of xylem transport.

- : Active translocation (Hyperaccumulation).

- : Root retention (Typical for lipophilic fungicides).

Kinetic Modeling

Uptake kinetics usually follow a first-order rate equation. Plot

-

: Concentration at time

- : Equilibrium concentration.

-

: Uptake rate constant (

Dissipation Half-Life ( )

If studying degradation (dissipation) after removing the source:

Where

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2009). This compound: Residue and Analytical Aspects. Food and Agriculture Organization. [Link]

-

Liu, D., et al. (2014). Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils. Journal of Environmental Science and Health, Part B. [Link]

- Anastassiades, M., et al. (2003).

Application Note: High-Precision In Vitro Antifungal Activity Assay for Benalaxyl

Introduction & Mechanism of Action

Benalaxyl is a systemic phenylamide fungicide (acylalanine) specifically designed to target Oomycetes (water molds), including destructive genera such as Phytophthora, Pythium, and Plasmopara. It is distinct from broad-spectrum antifungals; therefore, standard assays using Aspergillus or Candida are inappropriate.

Mechanism of Action (MoA)

This compound acts by inhibiting RNA Polymerase I activity. Unlike inhibitors of mRNA (Pol II) or tRNA (Pol III), this compound specifically blocks the synthesis of ribosomal RNA (rRNA) precursors. This depletion of rRNA halts ribosome assembly, thereby collapsing the pathogen's protein synthesis capacity during the rapid growth phase (mycelial expansion).

Critical Note for Assay Design: Because this compound targets rapid macromolecule synthesis, it is most effective against active mycelial growth and spore germination. It is fungistatic , not necessarily fungicidal.

Visualizing the Pathway

The following diagram illustrates the specific cellular uptake and nuclear target of this compound within an Oomycete cell.

Figure 1: Mechanism of Action. This compound enters the nucleus and specifically inhibits RNA Polymerase I, halting rRNA synthesis and downstream growth.

Materials & Preparation

Target Organism Selection

Ensure you are testing against Oomycetes.

-

Primary Targets: Phytophthora infestans, Pythium ultimum, Plasmopara viticola.

-

Media: Do not use standard Potato Dextrose Agar (PDA) if the organism sporulates poorly on it.

-

Recommended:V8 Juice Agar or Corn Meal Agar (CMA) . These promote natural growth patterns for Oomycetes.

-

Solvent Compatibility

This compound is hydrophobic.[1] Proper solvation is critical to prevent precipitation in the agar, which causes "hot spots" and erratic data.

| Solvent | Solubility | Toxicity to Oomycetes | Recommendation |

| Acetone | High | Low (High volatility) | Preferred. Evaporates easily; low residual toxicity. |

| DMSO | High | Moderate | Acceptable (< 1% v/v). Essential for microdilution. |

| Methanol | Moderate | Moderate | Avoid if possible; some Oomycetes are sensitive. |

| Water | Insoluble | N/A | Do not use for stock solutions. |

Stock Solution Preparation

Prepare a primary stock solution of 10,000 µg/mL (10 mg/mL) in Acetone or DMSO.

-

Storage: -20°C in amber glass vials (protect from light).

-

Stability: Stable for 3-6 months.

Protocol 1: Poisoned Food Technique (Mycelial Growth)

This is the gold-standard assay for determining EC50 values for phenylamides.

Experimental Workflow

Figure 2: Step-by-step workflow for the Poisoned Food Technique.

Detailed Procedure

-

Media Tempering (Crucial Step): Autoclave V8 agar and cool to 50°C in a water bath.

-

Why? Adding this compound to boiling agar (>60°C) may cause degradation. Adding it to cool agar (<45°C) causes lumpiness.

-

-

Dilution Series: Prepare 100x concentrations of the final desired test range.

-

Target Final Concentrations: 0, 0.01, 0.1, 1.0, 10, 100 µg/mL.

-

Example: For a 1.0 µg/mL plate, add 100 µL of 100 µg/mL stock to 9.9 mL of molten agar (or 1 mL to 99 mL).

-

-

Plate Preparation:

-

Add the appropriate volume of fungicide stock to the molten agar under a fume hood.

-

Swirl gently (do not shake vigorously to avoid bubbles) to homogenize.

-

Pour into 90mm Petri dishes (~20 mL per dish).

-

Control: Prepare "Solvent Control" plates containing the same amount of Acetone/DMSO but no this compound.

-

-

Inoculation:

-

Use a sterile 5mm cork borer to cut plugs from the actively growing edge of a fresh (5-7 day old) Oomycete culture.

-

Place the plug mycelium-side down in the exact center of the this compound-amended plate.

-

-

Incubation:

-

Incubate at 20–24°C (Oomycetes are heat sensitive) in the dark.

-

Duration: 5–7 days, or until the Control plates reach 75% of the plate diameter.

-

Protocol 2: Zoospore Germination Assay (Secondary Validation)

Since this compound inhibits RNA synthesis, it strongly affects spore germination. This assay is faster (24-48 hours).

-

Harvest Zoospores: Flood a 10-day-old culture with sterile cold water (4°C) to induce zoospore release. Adjust concentration to

spores/mL. -

Treatment: In a 96-well plate, mix 100 µL of spore suspension with 100 µL of 2x this compound solution (in V8 broth).

-

Incubation: Incubate at 20°C for 24 hours.

-

Observation: Stop activity by adding a drop of lactophenol cotton blue. Count germinated vs. non-germinated spores under a microscope.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Percentage of Mycelial Growth Inhibition (

- = Average diameter of fungal colony in Solvent Control (minus 5mm plug diameter).

- = Average diameter of fungal colony in Treatment (minus 5mm plug diameter).

Determining EC50 (Effective Concentration 50)

Do not rely on linear regression, as biological dose-response is sigmoidal.

-

Transform Data: Convert Concentration to Log10 and Percent Inhibition to Probit values.

-

Regression: Perform Probit Regression Analysis (using software like SPSS, GraphPad, or R).

-

Output: The EC50 is the antilog of the concentration value where Probit = 5 (50% inhibition).

Resistance Monitoring (Discriminatory Dose)

For routine resistance screening (e.g., P. infestans), a single discriminatory dose is often used instead of a full curve.

-

Sensitive: No growth at 10 µg/mL.

-

Intermediate: Growth at 10 µg/mL but inhibited at 100 µg/mL.[2]

-

Resistant: Uninhibited growth at 100 µg/mL.

Troubleshooting & Expert Tips

-

Precipitation: If the agar turns cloudy immediately after adding this compound, the compound has precipitated. Repeat using Acetone and ensure rapid mixing.

-

Contamination: Oomycete media (V8) is rich and prone to bacterial contamination. Add Ampicillin (100 µg/mL) or Rifampicin to the agar; this compound activity is unaffected by antibacterials.

-

Control Failure: If the Solvent Control grows significantly slower than a "Water Control," your solvent concentration (>1%) is toxic. Reduce solvent volume.

References

-

Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[3][4] Group 4: Phenylamides.[5][6] [Link]

-

Gisi, U., & Sierotzki, H. (2008). Fungicide Modes of Action and Resistance in Downy Mildews.[5] In: The Downy Mildews - Genetics, Molecular Biology and Control. Springer. [Link]

-

Food and Agriculture Organization (FAO). (2021). FAO Specifications and Evaluations for Agricultural Pesticides: this compound. [Link]

-

Cohen, Y., & Coffey, M. D. (1986). Systemic Fungicides and the Control of Oomycetes. Annual Review of Phytopathology, 24, 311-338. (Seminal work on Phenylamide kinetics). [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. frac.info [frac.info]

- 5. scribd.com [scribd.com]

- 6. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

Benalaxyl seed treatment methods for crop protection

Application Note: Benalaxyl Seed Treatment Protocols for Oomycete Control

Introduction & Mechanism of Action

This compound (methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate) is a systemic phenylamide fungicide belonging to the acylalanine class. It is specifically designed to target Oomycetes, including Phytophthora, Pythium, and Plasmopara species.

Unlike contact fungicides, this compound is absorbed by the seed coat and translocated acropetally (upward) in the developing seedling. This systemic nature provides a "zone of protection" around the hypocotyl and young roots during the critical early growth stages where damping-off is most prevalent.

Mechanism of Action (MoA): this compound acts by inhibiting ribosomal RNA (rRNA) synthesis. Specifically, it targets the RNA Polymerase I complex within the fungal nucleus. By blocking the polymerization of nucleotides into rRNA, the fungicide halts ribosome assembly, thereby stopping protein synthesis and fungal growth.

Visualizing the Pathway

The following diagram illustrates the uptake and cellular interference pathway of this compound.

Caption: Figure 1.[1] Systemic uptake and subcellular mechanism of action of this compound targeting fungal RNA Polymerase I.

Formulation & Dosage Guidelines

This compound is chiral; the This compound-M (kiralaxyl) isomer is the biologically active form.[2] However, racemic this compound is still widely used. The following data applies to standard racemic this compound unless noted.

Critical Formulation Parameters:

-

Solubility: Low water solubility (~28 mg/L). Requires emulsifiers or suspension agents for slurry preparation.

-

Lipophilicity (LogP): ~3.5. This ensures good seed coat adherence and penetration but requires careful solvent selection for analysis.

-

Co-formulation: Rarely used alone due to resistance risks. Commonly mixed with Mancozeb or Copper oxychloride for foliar, but for seeds, it is often paired with contact agents like Thiram or Captan.

Table 1: Recommended Dosage Rates (Racemic this compound)

| Crop Type | Target Pathogen | Dosage (g a.i. / 100 kg seed) | Formulation Type |

| Maize | Pythium spp. (Damping off) | 150 - 200 g | FS (Flowable Concentrate) |

| Sunflower | Plasmopara halstedii (Downy Mildew) | 200 - 300 g | FS or WS (Water Dispersible Powder) |

| Soybean | Phytophthora sojae | 100 - 150 g | FS |

| Vegetables | Pythium / Phytophthora | 2 - 5 g / kg seed | DS (Powder for Dry Seed Treatment) |

Note: For this compound-M, reduce dosage by approximately 50% due to higher specific activity.

Experimental Protocols

Protocol A: Seed Treatment Application (Lab Scale)

Objective: To apply this compound uniformly to seeds using a slurry method, mimicking industrial rotostats.

Materials:

-

Target Seeds (Maize/Sunflower), cleaned and conditioned (approx. 10-12% moisture).

-

This compound formulation (e.g., Galben M).[3]

-

Water (distilled).[4]

-

Hege 11 Liquid Seed Treater or Rotary Stator.

-

Analytical Balance.

Procedure:

-

Slurry Prep: Calculate the required volume of slurry. A typical slurry volume is 10-15 mL/kg for maize.

-

Example: To treat 1 kg maize at 200g a.i./100kg (2g a.i./kg) using a 35% FS product:

-

Product needed =

. -

Water needed =

. -

Mix product and water thoroughly.

-

-

Loading: Place 1 kg of seeds into the Hege bowl.

-

Application: Spin the bowl (centrifugal force creates a seed curtain). Inject the slurry into the spinning disc (atomizer) at the center.

-

Mixing: Allow rotation for 20-30 seconds post-injection to ensure secondary distribution (seed-to-seed rubbing).

-

Drying: Discharge seeds and air-dry at ambient temperature (20-25°C) for 24 hours. Do not heat dry as this may degrade the active ingredient or harm seed viability.

Protocol B: Quality Control - Heubach Dust Test

Objective: To quantify free-floating dust (abrasion particles) to ensure operator safety and environmental compliance (ESTA standards).

Workflow Diagram:

Caption: Figure 2. Heubach dust measurement workflow for assessing seed coating quality.

Steps:

-

Weigh the glass fiber filter (pre-weight).

-

Load 100g (or specific seed count) of treated, dried seeds into the drum.

-

Run the device: 30 rpm for 2 minutes with 20 L/min airflow.

-

Remove filter and weigh (post-weight).

-

Limit: For maize, dust should be < 0.75 g per 100,000 seeds (Euroseeds standard).

Protocol C: HPLC Quantification of Active Ingredient Loading

Objective: To verify the actual amount of this compound on the seed (Target vs. Actual).

Instrument: HPLC-UV (Agilent 1260 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

Method Parameters:

-

Mobile Phase: Acetonitrile : Water (60:40 v/v). Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 210 nm (this compound has weak UV absorption; low wavelength is critical).

-

Injection Volume: 10 µL.

-

Retention Time: ~4-6 minutes (depending on column).

Extraction Procedure:

-

Weigh 3 replicates of 100 treated seeds.

-

Place in a flask and add 100 mL of Acetonitrile (extraction solvent).

-

Sonicate for 15 minutes.

-

Filter an aliquot through a 0.45 µm PTFE syringe filter.

-

Inject into HPLC.

-

Compare peak area against a standard calibration curve of pure this compound.

Resistance Management Strategy

This compound is a high-risk fungicide for resistance development (FRAC Group 4).

-

Rule 1: Never use as a stand-alone treatment if high disease pressure is expected.

-

Rule 2: Rotate with non-phenylamide seed treatments (e.g., Fludioxonil).

-

Rule 3: Monitor efficacy. If damping-off occurs in treated plots, isolate the pathogen and test for insensitivity.

References

-

Food and Agriculture Organization (FAO). (2009). This compound: Pesticide Residues in Food - 2009 Evaluations. FAO Plant Production and Protection Paper. Link

-

University of Hertfordshire. (2024). This compound (PPDB: Pesticide Properties DataBase). AERU. Link

-

Euroseeds. (2023). Heubach test method: Assessment of free floating dust and abrasion particles of treated seeds.[5] Link

-

PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. Link

-

Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

Sources

- 1. Basic Mechanisms in RNA Polymerase I Transcription of the Ribosomal RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-M (Ref: IR 6141) [sitem.herts.ac.uk]

- 3. This compound | C20H23NO3 | CID 51369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. euroseeds.eu [euroseeds.eu]

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Benalaxyl from Environmental Water Samples

Abstract & Core Directive

This application note details a robust, validated protocol for the extraction and quantification of Benalaxyl (methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate) from surface and ground water. Unlike generic multi-residue methods, this protocol is optimized specifically for the physicochemical profile of this compound (LogP ~3.4), utilizing a C18 stationary phase to maximize hydrophobic retention while minimizing matrix interferences.

Target Audience: Environmental chemists, toxicologists, and drug development professionals requiring high-sensitivity monitoring of phenylamide fungicides.

Introduction & Physicochemical Context

This compound is a systemic phenylamide fungicide widely used for controlling Oomycetes pathogens. Its monitoring in water bodies is critical due to its moderate persistence and potential aquatic toxicity.

Successful SPE development requires aligning the stationary phase with the analyte's properties.[1] this compound is moderately hydrophobic and stable across a broad pH range (4–9), making it an ideal candidate for Reversed-Phase SPE .

Key Analyte Properties

| Property | Value | Implication for SPE |

| Molecular Weight | 325.4 g/mol | Suitable for LC-MS and GC-MS. |

| LogP (Octanol/Water) | 3.4 | Strong retention on C18/C8 phases via van der Waals forces. |

| Water Solubility | ~28–37 mg/L (20°C) | Soluble enough for aqueous loading; requires concentration for trace analysis. |

| pKa | Non-ionizable (neutral) | pH adjustment is less critical for retention but useful for matrix suppression. |

Experimental Strategy & Optimization

Sorbent Selection: The Case for C18

While Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents are popular for multi-residue screens, Silica-based C18 remains the gold standard for this compound due to its specific hydrophobic selectivity.

-

Mechanism: The non-polar octadecyl chains interact with the phenyl and xylyl rings of this compound.

-

Cost-Efficiency: C18 is significantly more cost-effective than polymeric phases for targeted hydrophobic analysis.

Elution Solvent Optimization

This compound dissolves readily in acetone, methanol, and ethyl acetate. This protocol utilizes Methanol (MeOH) for compatibility with LC-MS/MS downstream applications, avoiding the solvent exchange steps required if using chlorinated solvents like Dichloromethane (DCM).

Visualizing the Mechanism

The following diagram illustrates the hydrophobic interaction driving the retention of this compound on the C18 surface.

Caption: Mechanism of this compound retention on C18 sorbent via hydrophobic interaction.

Materials & Reagents

-

SPE Cartridges: C18 (500 mg bed weight, 6 mL reservoir). Recommended: Agilent Bond Elut C18 or equivalent.

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Standards: this compound analytical standard (>98% purity).

-

Apparatus: Vacuum manifold, 0.45 µm nylon filters, Nitrogen evaporator.

Detailed Extraction Protocol

This protocol is a self-validating system. If the flow rate is too fast (>10 mL/min), breakthrough may occur. If the cartridge dries out during conditioning, recovery drops.

Step 1: Sample Pre-treatment[2][3]

-

Collect 500 mL – 1000 mL of water sample in amber glass bottles.

-

Filter through a 0.45 µm glass fiber filter to remove suspended particulate matter (SPM) which can clog the frit.

-

Optional: Add 1% Methanol to the sample to improve wetting of the analyte, preventing adsorption to the glass container walls.

Step 2: SPE Cartridge Conditioning (Critical)

The goal is to solvate the C18 chains to make them accessible for interaction.

-

Rinse: Pass 5 mL MeOH through the cartridge.

-

Equilibrate: Pass 5 mL HPLC-grade Water .

-

STOP: Do not let the cartridge go dry. If it dries, repeat Step 2.

Step 3: Sample Loading

-

Load the water sample at a flow rate of 5–10 mL/min .

-

Why: Faster flow rates reduce the contact time required for the hydrophobic interaction to establish, leading to analyte breakthrough.

Step 4: Washing[4]

-

Wash with 5 mL of 5% MeOH in Water .

-

Dry the cartridge under full vacuum for 10 minutes .

-

Why: This removes polar interferences (humic acids, salts) while keeping this compound bound. Drying removes residual water that could interfere with GC analysis or dilute the eluate.

Step 5: Elution[4]

-

Elute with 2 x 3 mL Methanol (or Ethyl Acetate for GC).

-

Allow the solvent to soak the bed for 1 minute before drawing it through.[2]

-

Collect eluate in a glass tube.[2]

Step 6: Concentration & Reconstitution

-

Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute in 1 mL of Mobile Phase (e.g., ACN:Water 70:30).

-

Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrumental Analysis & Workflow

The extracted samples can be analyzed via HPLC-UV for routine monitoring or LC-MS/MS for trace-level detection.

Workflow Diagram

Caption: Step-by-step workflow for this compound extraction and analysis.

Recommended HPLC Conditions

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 206 nm (this compound has weak UV absorption, necessitating low wavelength).

-

Injection Volume: 20 µL.

Validation Data & Performance Metrics

The following data represents typical performance metrics for this protocol using spiked environmental water samples.

| Parameter | Performance Metric | Notes |

| Recovery (%) | 85% – 102% | High recovery indicates efficient C18 retention. |

| RSD (%) | < 6.0% | Demonstrates high reproducibility.[3] |

| Linearity (R²) | > 0.999 | Range: 0.005 – 0.5 mg/L. |

| LOD (HPLC-UV) | 0.26 mg/L | Limit of Detection.[3] |

| LOD (LC-MS/MS) | 0.5 – 10 ng/L | Trace level capability. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Cartridge dried out during conditioning. | Restart conditioning; ensure sorbent remains wet until sample loading. |

| Low Recovery | Flow rate too fast during loading. | Reduce flow rate to < 10 mL/min to allow analyte-sorbent interaction. |

| High Backpressure | Particulates in water sample. | Ensure rigorous filtration (0.45 µm) prior to loading. |

| Interfering Peaks | Matrix breakthrough. | Increase wash strength (e.g., to 10% MeOH) or use LC-MS/MS for better selectivity. |

References

-

Food and Agriculture Organization (FAO). (2009). This compound: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Link

-

Liu, H., et al. (2006). Enantiomeric analysis of this compound by high performance liquid chromatography. Chinese Journal of Analytical Chemistry. Link

-

U.S. Geological Survey (USGS). (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[4] USGS Techniques and Methods. Link

-

Agilent Technologies. (2014). Determination of Pesticides in Water by SPE and LC/MS/MS. Application Note 5990-4997EN. Link

-

National Institutes of Health (NIH). (2025). This compound Compound Summary. PubChem Database.[5] Link

Sources

- 1. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 2. weber.hu [weber.hu]

- 3. researchgate.net [researchgate.net]

- 4. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

- 5. This compound | C20H23NO3 | CID 51369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Method for Benalaxyl and Metabolite Identification

Introduction

Benalaxyl is a systematic phenylamide fungicide widely used to control Oomycete pathogens, particularly Plasmopara viticola in vineyards and Phytophthora infestans in potatoes. It functions by inhibiting RNA polymerase I. Commercially, it exists as a racemate, though the R-enantiomer (This compound-M or Kiralaxyl) is the biologically active form.

In drug and agrochemical development, identifying metabolites is critical for establishing Maximum Residue Limits (MRLs) and assessing environmental fate. This compound undergoes extensive metabolism in plants and animals, primarily via oxidation (hydroxylation of the xylyl ring), hydrolysis (ester cleavage), and conjugation (glycosylation).

This protocol details a robust LC-MS/MS workflow for the simultaneous identification and quantification of this compound and its major metabolites, including This compound Acid (hydrolysis product) and hydroxylated derivatives (G8/G14).

Metabolic Pathway & Target Analytes

Understanding the degradation pathway is prerequisite to selecting the correct MRM transitions. The primary metabolic routes involve the oxidation of the methyl groups on the phenyl ring and the hydrolysis of the methyl ester.

Graphviz Diagram 1: this compound Metabolic Pathway

Caption: Proposed metabolic pathway of this compound in plants and animals, highlighting the divergence between hydrolytic (Acid) and oxidative (Hydroxy/Carboxy) pathways.

Experimental Protocol

This method utilizes a modified QuEChERS extraction followed by UHPLC-MS/MS analysis. The protocol is designed to be self-validating through the use of matrix-matched calibration and internal standards.

Reagents and Chemicals

-

Standards: this compound (analytical grade), this compound Acid (Metabolite M2), this compound-M (optional if chiral separation is desired).

-

Internal Standard (IS): this compound-d6 or generic IS (e.g., Triphenyl phosphate) to correct for matrix suppression.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

QuEChERS Kit: Citrate-buffered extraction salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

-

d-SPE Clean-up: PSA (Primary Secondary Amine) + C18 (for fatty matrices) + MgSO4.

Sample Preparation (Modified QuEChERS)

Objective: Extract both non-polar parent and polar acid metabolites from complex matrices (e.g., grape leaves, soil).

-

Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

IS Addition: Add 100 µL of Internal Standard solution (10 µg/mL). Vortex for 30 sec.

-

Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid . (Acidification is crucial to ensure this compound Acid remains protonated and partitions into the organic layer).

-

Salting Out: Add QuEChERS citrate buffer salts. Shake vigorously for 1 min.

-

Centrifugation: Centrifuge at 4,000 rpm for 5 min.

-

Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA.

-

Note: Use minimal PSA if acidic metabolites are the primary target, as PSA can retain organic acids. For strict metabolite profiling of acids, skip PSA and use only C18/MgSO4 or analyze the raw extract after filtration.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

Liquid Chromatography

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Why Ammonium Formate? It improves ionization efficiency for polar metabolites and stabilizes the pH.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 1.00 | 10 | Hold |

| 8.00 | 95 | Linear gradient elution |

| 10.00 | 95 | Wash |

| 10.10 | 10 | Re-equilibration |

| 13.00 | 10 | End of Run |

Mass Spectrometry (ESI+)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Capillary Voltage: 3500 - 4000 V.

-

Source Temp: 350°C - 400°C.

-

Desolvation Gas: High flow (nitrogen).

MRM Transitions Table: Note: Collision Energies (CE) are indicative and should be optimized per instrument.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | CE (V) | Retention Time (min) |

| This compound | 326.2 [M+H]+ | 148.1 (Xylyl) | 206.1 | 25 / 35 | ~8.5 |

| This compound Acid | 312.2 [M+H]+ | 148.1 (Xylyl) | 132.1 | 22 / 30 | ~6.2 |

| Hydroxy-Benalaxyl | 342.2 [M+H]+ | 164.1 (OH-Xylyl) | 324.2 (Loss H2O) | 28 / 20 | ~5.5 |

| This compound-d6 (IS) | 332.2 [M+H]+ | 154.1 | 212.1 | 25 / 35 | ~8.5 |

-

Mechanism: The fragment at m/z 148 corresponds to the 2,6-dimethylphenyl isocyanate or amine moiety, which is the stable core of the phenylamide structure. This is conserved in the acid metabolite. In hydroxylated metabolites, this shifts to m/z 164 (+16 Da).

Analytical Workflow & Logic

To ensure scientific integrity, the workflow must distinguish between simple screening and confident identification.

Graphviz Diagram 2: Analytical Workflow

Caption: Integrated workflow for targeted quantification (MRM) and metabolite confirmation (Full Scan/Enhanced Product Ion).

Results & Discussion

Chromatographic Separation

This compound is moderately hydrophobic (LogP ~3.5), eluting late in the gradient. The metabolites, being more polar (especially the acid and glycosides), will elute earlier.

-

Critical Pair: Separation of this compound Acid from matrix interferences is critical. The use of acidified mobile phases (0.1% Formic Acid) ensures the carboxylic acid moiety is protonated, improving peak shape and retention on C18 columns.

Matrix Effects & Compensation

Plant matrices (e.g., grapes, tomatoes) often cause signal suppression in ESI+.

-

Validation Step: Compare the slope of a calibration curve in solvent vs. matrix-matched extract.

-

Calculation: % Matrix Effect = ((Slope_matrix / Slope_solvent) - 1) * 100.

-

Solution: If suppression > 20%, use matrix-matched calibration standards or the standard addition method.

Identification Criteria (SANTE/11312/2021)

To confirm a metabolite hit:

-

Retention Time: Must be within ±0.1 min of the standard.

-

Ion Ratio: The ratio of Quant/Qual ions must be within ±30% of the reference standard.

-

S/N Ratio: >3 for LOD and >10 for LOQ.

Troubleshooting & Expert Insights

-

Issue: Low Recovery of this compound Acid.

-

Cause: During d-SPE cleanup, PSA (a weak anion exchanger) can bind acidic metabolites.

-

Fix: For acid metabolite analysis, omit PSA from the cleanup step. Use only C18 and MgSO4, or analyze the crude extract if the column can handle the load.

-

-

Issue: Isomer Separation.

-

Insight: This standard C18 method does not separate this compound from this compound-M (enantiomers). If enantioselective degradation is being studied, a chiral column (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)) is required, typically using Normal Phase or Polar Organic modes.

-

-

Issue: Carryover.

-

Insight: this compound is sticky. Ensure a high % organic wash (95% MeOH or ACN) at the end of the gradient and use a needle wash solution containing isopropanol.

-

References

-

European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (2005). This compound: JMPR 2005 Pesticide Residues in Food. Retrieved from [Link]

-

University of Hertfordshire. (2023). This compound - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Troubleshooting & Optimization

Technical Support Center: Benalaxyl Extraction & Recovery Optimization

Introduction: The "Recovery Gap" in Benalaxyl Analysis

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing recovery rates for this compound (or its isomer this compound-M) falling below the acceptable analytical threshold (typically <70% or <80% depending on regulatory guidelines like SANTE/11312/2021).

This compound is a phenylamide fungicide with specific physicochemical properties—moderate lipophilicity (LogP ~3.5) and susceptibility to hydrolysis—that make it prone to three specific failure modes during extraction:

-

Irreversible Adsorption: Loss due to improper cleanup sorbent selection (specifically Carbon Black).

-

Matrix Suppression: Signal loss in LC-MS/MS that mimics extraction loss.

-

Hydrolytic Degradation: Breakdown during processing in alkaline matrices.

This guide provides a self-validating troubleshooting workflow to identify and resolve these issues.

Module 1: The Chemistry of Loss

Q: I am using a standard QuEChERS kit. Why is my recovery consistently low (<60%)?

A: The most common cause for consistent low recovery of this compound is the use of Graphitized Carbon Black (GCB) in your dispersive solid-phase extraction (d-SPE) step.

The Mechanism (Expert Insight):

this compound contains aromatic phenyl rings. GCB is composed of planar graphene sheets. When these two interact, they form strong

The Solution:

-

Pigment-Free Matrices: Remove GCB entirely. Use Primary Secondary Amine (PSA) and C18 only.

-